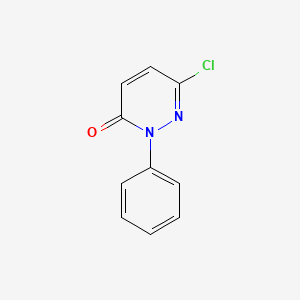
6-Chloro-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-phenylpyridazin-3(2H)-one, also known as CP-3, is an organic compound belonging to the group of pyridazinones. It is a heterocyclic compound, consisting of a pyridazine ring with a chlorine substituent at the 6-position, and a phenyl substituent at the 2-position. CP-3 has been studied for its potential applications in scientific research due to its interesting properties.
科学的研究の応用
6-Chloro-2-phenylpyridazin-3(2H)-one has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and its inhibition by 6-Chloro-2-phenylpyridazin-3(2H)-one may be beneficial in the treatment of inflammatory diseases.
作用機序
The mechanism of action of 6-Chloro-2-phenylpyridazin-3(2H)-one is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory molecules. Its anti-cancer properties are thought to be due to its ability to inhibit the growth of cancer cells, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-Chloro-2-phenylpyridazin-3(2H)-one has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been found to have a protective effect on the liver and kidneys, and it has been found to have a beneficial effect on the cardiovascular system.
実験室実験の利点と制限
6-Chloro-2-phenylpyridazin-3(2H)-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic, making it safe to use in experiments. However, it is relatively expensive, making it cost-prohibitive for some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are several potential future directions for research on 6-Chloro-2-phenylpyridazin-3(2H)-one. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another area of research is to investigate its potential therapeutic applications, such as its use in the treatment of inflammatory diseases and cancer. Finally, further research could be done to investigate its potential to be used as a drug delivery system for other therapeutic agents.
合成法
6-Chloro-2-phenylpyridazin-3(2H)-one can be synthesized using a palladium-catalyzed reaction of 2-chloro-6-methylpyridazin-3(2H)-one with phenylmagnesium bromide. This reaction is carried out in a solvent such as dichloromethane, in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature, and the product is isolated by filtration, followed by recrystallization from ethanol.
特性
IUPAC Name |
6-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-7-10(14)13(12-9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMSKWMZVCPIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylpyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

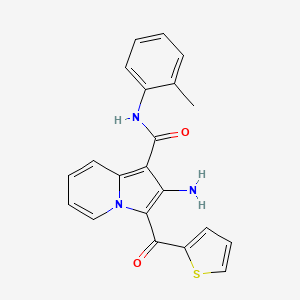
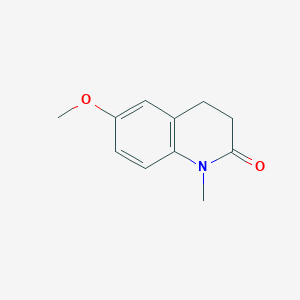
![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)
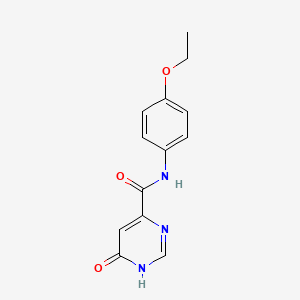
![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)
![1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2620599.png)
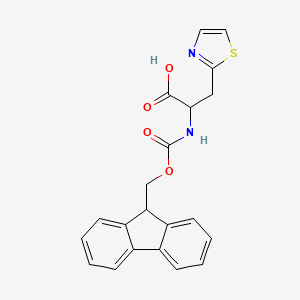

![7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2620609.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2620611.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B2620612.png)